PQCA is a synthetic compound classified as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). [, , ] In scientific research, PQCA serves as a valuable tool for studying the role of M1 receptors in various physiological and pathological processes, particularly in the context of cognition and memory. [, , ]
PQCA exerts its effects by selectively binding to an allosteric site on the M1 mAChR. [, ] This binding enhances the receptor's affinity for acetylcholine, the natural neurotransmitter that activates M1 receptors. [, ] Consequently, PQCA amplifies the signaling cascade initiated by acetylcholine, leading to increased neuronal activity in brain regions associated with learning and memory. [, ]
Animal Models of Cognitive Impairment: PQCA has demonstrated efficacy in improving cognitive performance in various animal models of cognitive impairment, including those induced by scopolamine (a muscarinic antagonist) and those mimicking Alzheimer's disease pathology. [, , , ] For example, PQCA attenuated scopolamine-induced deficits in paired-associates learning and continuous performance tasks in rhesus monkeys. [] It also improved cognitive measures in the Tg2576 mouse model of Alzheimer's disease. []
Translational Cognitive Tasks: Studies employing translatable touchscreen cognitive tasks in nonhuman primates have shown that PQCA can enhance performance in tasks relevant to human cognitive function. [] This suggests potential therapeutic relevance for cognitive disorders.
Selectivity Profile: PQCA exhibits high selectivity for the M1 mAChR subtype compared to other muscarinic receptor subtypes (M2-M5). [, ] This selectivity is crucial for minimizing off-target effects associated with broader muscarinic activation.
Cholinergic Toxicity: Research suggests that even highly selective M1 activation, such as that induced by PQCA, can still lead to cholinergic side effects, although potentially to a lesser extent than non-selective agonists. [] Further investigation is needed to fully understand the therapeutic window and potential limitations of M1 PAMs.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: